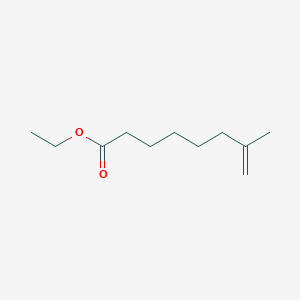
Ethyl 7-methyl-7-octenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-methyl-7-octenoate is an organic compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . It belongs to the ester family, which are compounds formed by the reaction of an alcohol and an acid, with the elimination of water. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 7-methyl-7-octenoate can be synthesized through the esterification reaction between 7-methyl-7-octenoic acid and ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is refluxed to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
化学反应分析
Types of Reactions
Ethyl 7-methyl-7-octenoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 7-methyl-7-octenoic acid and ethanol.
Oxidation: Various oxidized derivatives of the original ester.
Reduction: Alcohols or other reduced forms of the ester.
科学研究应用
Ethyl 7-methyl-7-octenoate has several applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 7-methyl-7-octenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Ethyl 7-methyl-7-octenoate can be compared with other esters, such as ethyl acetate and methyl butyrate, which also have pleasant odors and are used in similar applications. this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties .
List of Similar Compounds
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in fragrances and flavorings.
Ethyl propionate: Used in the production of perfumes and as a flavoring agent.
This compound stands out due to its unique structure and the specific applications it is suited for, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
ethyl 7-methyloct-7-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h2,4-9H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNRWRFYAIXQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641096 |
Source


|
| Record name | Ethyl 7-methyloct-7-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-27-2 |
Source


|
| Record name | Ethyl 7-methyl-7-octenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methyloct-7-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














